Home > Products > Screening Compounds P29258 > Keap1-Nrf2-IN-20
Keap1-Nrf2-IN-20 -

Keap1-Nrf2-IN-20

Catalog Number: EVT-15270957
CAS Number:
Molecular Formula: C42H67N11O19
Molecular Weight: 1030.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Keap1-Nrf2-IN-20 is classified as a small molecule inhibitor targeting the protein-protein interaction between Keap1 and Nrf2. It falls within a broader category of compounds known as Nrf2 activators, which are explored for their potential therapeutic effects in various diseases linked to oxidative stress, including cancer, neurodegenerative disorders, and inflammatory diseases .

Synthesis Analysis

Methods

The synthesis of Keap1-Nrf2-IN-20 involves several steps that typically include:

  1. Design: Utilizing structure-activity relationship studies to identify key functional groups that enhance binding affinity to Keap1.
  2. Chemical Synthesis: Employing organic synthesis techniques such as coupling reactions, cyclization, and purification methods (e.g., chromatography) to obtain the final compound.
  3. Characterization: Utilizing techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Technical Details

The synthesis process may involve specific reagents that facilitate the formation of critical bonds in the compound's structure. Reaction conditions such as temperature, time, and solvent choice are optimized to maximize yield and minimize by-products.

Molecular Structure Analysis

Structure

Keap1-Nrf2-IN-20 is characterized by a specific molecular structure that allows it to effectively disrupt the Keap1-Nrf2 interaction. Although detailed structural data for this specific compound may not be fully available in public databases, compounds of this class generally feature:

  • Core Structure: A central scaffold that provides a suitable binding interface for Keap1.
  • Functional Groups: Modifications that enhance solubility and binding affinity.

Data

Molecular weight, solubility parameters, and other relevant physicochemical properties are typically assessed during characterization. For example, molecular weight can influence bioavailability and pharmacokinetics.

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Keap1-Nrf2-IN-20 is its binding to Keap1, which inhibits the ubiquitination of Nrf2. This interaction prevents Nrf2 from being targeted for degradation by the proteasome.

Technical Details

The binding affinity can be quantified using techniques such as surface plasmon resonance or isothermal titration calorimetry. These methods measure how effectively Keap1-Nrf2-IN-20 competes with Nrf2 for binding sites on Keap1.

Mechanism of Action

Process

Keap1-Nrf2-IN-20 functions by stabilizing Nrf2 within the cytoplasm or promoting its translocation into the nucleus. The inhibition of Keap1 leads to:

  • Reduced Ubiquitination: Preventing Nrf2 from being marked for degradation.
  • Increased Nuclear Accumulation: Allowing Nrf2 to bind to antioxidant response elements in target gene promoters.

Data

Studies have shown that compounds like Keap1-Nrf2-IN-20 can lead to increased expression of cytoprotective genes such as heme oxygenase 1 and glutathione S-transferases, which play critical roles in cellular defense mechanisms against oxidative damage .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Important for bioavailability; often optimized during synthesis.
  • Stability: Stability under physiological conditions affects its therapeutic potential.

Chemical Properties

Chemical properties such as reactivity with thiol groups in Keap1 are crucial for its mechanism of action. The presence of reactive functional groups enables it to form stable interactions with target proteins.

Applications

Scientific Uses

Keap1-Nrf2-IN-20 has potential applications in various fields:

  • Cancer Therapy: By activating Nrf2, it may help protect normal cells from oxidative damage during chemotherapy.
  • Neuroprotection: Potential use in neurodegenerative diseases where oxidative stress plays a significant role.
  • Anti-inflammatory Treatments: Modulating the inflammatory response through Nrf2 activation could be beneficial in chronic inflammatory conditions .
Introduction to the Keap1-Nrf2 Signaling Pathway in Disease Contexts

Role of Keap1-Nrf2 Dysregulation in Pathological States

The Keap1-Nrf2 signaling axis represents a master regulatory system for cellular redox homeostasis, detoxification, and inflammation control. Under physiological conditions, Keap1 acts as a substrate adaptor for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, facilitating constitutive ubiquitination and proteasomal degradation of the transcription factor Nrf2. This maintains basal expression of cytoprotective genes. However, oxidative or electrophilic stress modifies critical cysteine residues (e.g., Cys151, Cys273, Cys288) within Keap1, disrupting its ability to target Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, dimerizes with small Maf proteins, and activates the Antioxidant Response Element (ARE)-driven transcription of over 200 cytoprotective genes, including HO-1, NQO1, GCLC, and GST [1] [8].

Persistent dysregulation of this pathway—characterized by aberrant Nrf2 activation—contributes significantly to multiple pathological states:

  • Cancer Pathogenesis and Chemoresistance: In non-small cell lung cancer (NSCLC), somatic mutations in KEAP1 (≈15%) or NFE2L2 (NRF2; ≈11%) disrupt the Keap1-Nrf2 interaction, leading to constitutive Nrf2 activity. This results in metabolic reprogramming (enhanced PPP and glutaminolysis), upregulated drug efflux pumps (ABCB1, MRP1), and detoxification enzymes that confer chemoresistance. Genomic analyses confirm that tumors with KEAP1/NFE2L2 mutations exhibit poor prognosis and therapeutic resistance [5] [8]. Additionally, competitive binding of proteins like SQSTM1/p62, PALB2, or DPP3 to Keap1’s Kelch domain further stabilizes Nrf2 in malignancies such as hepatocellular carcinoma and glioblastoma [5].

  • Neurodegenerative Disorders: Paradoxically, impaired Nrf2 activation exacerbates oxidative damage in Alzheimer’s and Parkinson’s diseases. Accumulation of misfolded proteins (e.g., β-amyloid, α-synuclein) generates reactive oxygen species (ROS) that overwhelm endogenous antioxidants. Keap1-mediated degradation of Nrf2 prevents adequate transcriptional responses, leading to neuronal apoptosis and mitochondrial dysfunction [1] [3].

  • Chronic Inflammatory Conditions: In mastitis and bacterial infections (e.g., Staphylococcus aureus), pathogens exploit Keap1-Nrf2 dysregulation to evade host immunity. Sustained Nrf2 activation suppresses NF-κB-driven inflammation, enabling bacterial persistence. Conversely, inadequate Nrf2 activity during periparturient oxidative stress in dairy cattle accelerates mammary gland inflammation through uncontrolled ROS and pro-inflammatory cytokine release (e.g., TNF-α, IL-6) [2] [9].

Table 1: Diseases Associated with Keap1-Nrf2 Dysregulation

Disease CategoryMolecular MechanismConsequence
Non-small cell lung cancerSomatic KEAP1/NFE2L2 mutations; SQSTM1 binding to Keap1Constitutive Nrf2 activation → Chemoresistance
Alzheimer’s diseaseKeap1-mediated Nrf2 degradationReduced antioxidant genes → Neuronal apoptosis
MastitisPathogen-induced Nrf2 overactivationSuppressed NF-κB → Bacterial persistence
Diabetic nephropathyGSK3β-mediated Nrf2 phosphorylation & degradationEnhanced oxidative stress → Renal fibrosis

Table 2: Molecular Mechanisms of Keap1-Nrf2 Dysregulation

Dysregulation TypeKey EffectorsDownstream Targets
Constitutive Nrf2 activationKEAP1 mutations; oncometabolites (fumarate)HO-1, NQO1, ABC transporters
Impaired Nrf2 activityGSK3β; β-TrCP-mediated degradationReduced antioxidant defenses
Competitive PPI disruptionSQSTM1, DPP3, PALB2 bindingNRF2 stabilization

Overview of Pharmacological Targeting Strategies for Keap1-Nrf2 Modulation

Pharmacological interventions aim to restore redox balance by either activating or inhibiting the Keap1-Nrf2 pathway, contingent on disease context. Three primary strategies have emerged:

Covalent Keap1 Modifiers

Electrophilic compounds bearing α,β-unsaturated carbonyl or sulfonyl moieties (e.g., dimethyl fumarate (DMF), sulforaphane) covalently modify Keap1’s sensor cysteines (e.g., Cys151), disrupting its ubiquitin ligase activity. This allows Nrf2 accumulation and ARE activation. DMF, approved for multiple sclerosis, exemplifies this approach. However, electrophiles lack selectivity due to promiscuous reactivity with cellular thiols, risking off-target effects [4] [10].

Competitive Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors

Non-covalent inhibitors selectively block the Keap1 Kelch domain from binding Nrf2’s ETGE or DLG motifs. Peptide-based inhibitors (e.g., linear and cyclic peptides mimicking Nrf2’s ETGE motif) exhibit high affinity but poor bioavailability. Small-molecule inhibitors (e.g., Keap1-Nrf2-IN-20) overcome this by leveraging hydrophobic interactions and hydrogen bonding within Keap1’s binding pocket. Keap1-Nrf2-IN-20 features a rigid aromatic scaffold with carboxylate groups that mimic Asp29 and Glu82 interactions in the ETGE motif, achieving nanomolar affinity (IC₅₀: 120 nM in FP assays) [10]. This class offers precise Nrf2 induction without electrophilic side effects.

Indirect Regulators

Kinase modulators (e.g., GSK3β inhibitors) promote Nrf2 stability by inhibiting phosphodegron-mediated ubiquitination. Autophagy inducers (e.g., metformin) enhance SQSTM1/p62 accumulation, which competes with Nrf2 for Keap1 binding [3] [5]. While clinically relevant, these lack pathway specificity.

Table 3: Pharmacological Strategies for Keap1-Nrf2 Modulation

StrategyMechanismRepresentative AgentsAdvantages/Limitations
Covalent modifiersCysteine modification in Keap1Dimethyl fumarate, SulforaphaneBroad activity; Low selectivity
Competitive PPI inhibitorsBlockade of Keap1 Kelch domainKeap1-Nrf2-IN-20, PeptidesHigh specificity; Improved PK/PD
Indirect regulatorsKinase inhibition; Autophagy inductionGSK3β inhibitors, MetforminMulti-target effects; Lower potency

Properties

Product Name

Keap1-Nrf2-IN-20

IUPAC Name

3-[(3S,6S,12S,15S,18S,21S,24S,27S)-27-amino-3-(3-amino-3-oxopropyl)-15,18-bis(2-carboxyethyl)-21-(carboxymethyl)-12-[(1R)-1-hydroxyethyl]-24-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1,4,7,10,13,16,19,22,25-nonazacyclohentriacont-6-yl]propanoic acid

Molecular Formula

C42H67N11O19

Molecular Weight

1030.0 g/mol

InChI

InChI=1S/C42H67N11O19/c1-19(2)16-26-40(70)52-27(17-33(63)64)41(71)50-24(9-13-31(59)60)38(68)49-25(10-14-32(61)62)39(69)53-34(20(3)54)42(72)46-18-29(56)47-23(8-12-30(57)58)37(67)48-22(7-11-28(44)55)36(66)45-15-5-4-6-21(43)35(65)51-26/h19-27,34,54H,4-18,43H2,1-3H3,(H2,44,55)(H,45,66)(H,46,72)(H,47,56)(H,48,67)(H,49,68)(H,50,71)(H,51,65)(H,52,70)(H,53,69)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t20-,21+,22+,23+,24+,25+,26+,27+,34+/m1/s1

InChI Key

FUCFCQJDVXDRBH-LHAREUDBSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)N1)N)CCC(=O)N)CCC(=O)O)C(C)O)CCC(=O)O)CCC(=O)O)CC(=O)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)CCC(=O)O)CC(=O)O)CC(C)C)N)CCC(=O)N)CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.